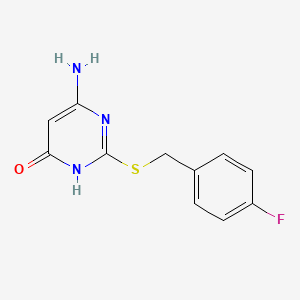

6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol

CAS No.: 401579-89-3

Cat. No.: VC5046972

Molecular Formula: C11H10FN3OS

Molecular Weight: 251.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401579-89-3 |

|---|---|

| Molecular Formula | C11H10FN3OS |

| Molecular Weight | 251.28 |

| IUPAC Name | 4-amino-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H10FN3OS/c12-8-3-1-7(2-4-8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) |

| Standard InChI Key | FFWQYIZYGIMBBR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)N)F |

Introduction

6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. It features a pyrimidine ring substituted with an amino group, a hydroxyl group, and a thioether moiety, specifically a 4-fluorobenzylthio group. The presence of the fluorine atom in the benzyl substituent is significant as it can influence the compound's chemical properties and biological activity.

Synthesis of 6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol

The synthesis of this compound typically involves the modification of existing pyrimidine structures. Common solvents used include dimethyl sulfoxide and ethanol, while bases like potassium carbonate or sodium hydroxide may facilitate the reaction. The synthesis process can be optimized using continuous flow reactors to enhance efficiency and yield.

Reaction Conditions

-

Solvents: Dimethyl sulfoxide, ethanol.

-

Bases: Potassium carbonate, sodium hydroxide.

-

Reagents: Various nucleophiles under basic conditions for substitution reactions.

Biological Activity and Applications

6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. The fluorobenzylthio group enhances its binding affinity to specific molecular targets, making it a candidate for therapeutic applications. Research indicates that this compound may interact with nucleic acids, potentially affecting gene expression and cellular functions.

Potential Therapeutic Applications

-

Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, which can block substrate access and alter cellular pathways.

-

Cancer and Inflammation: Potential therapeutic applications in pathways related to cancer and inflammation.

Structural Similarities and Variants

Several compounds share structural similarities with 6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Amino-2-((2-chloro-6-fluorobenzyl)thio)pyrimidin-4-ol | Chlorine atom instead of fluorine | Altered reactivity due to chlorine |

| 5-Chloro-2-thiopyrimidine | Thioether group | Diverse biological activities |

| 6-Amino-pyrimidin derivatives | Varying substitutions on the pyrimidine ring | Differences in biological activity based on substituent |

These variations highlight the versatility of pyrimidine derivatives in medicinal chemistry and their potential for diverse biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume